molecular formula C15H19N3O3 B2991996 4-butoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 1235304-06-9

4-butoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B2991996
CAS RN: 1235304-06-9
M. Wt: 289.335
InChI Key: XXRCHECRAUFGQZ-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The O-acylamidoximes were prepared from the condensation reaction of amidoximes with derivatives of carboxylic acids or acid chlorides . Adib et al. reported 3,5-disubstituted 1,2,4-oxadiazoles synthesis through condensation between nitriles, hydroxylamine, and other compounds .

Scientific Research Applications

Microwave-Assisted Organic Synthesis (MAOS)

The application of Microwave-Assisted Organic Synthesis (MAOS) has been demonstrated to have several advantages in drug discovery, including short reaction times, high yields, and simple purification processes. Compounds with the 1,2,4-oxadiazole moiety can benefit from these advantages in their synthesis .

Catalysis and Synthesis

The 1,2,4-oxadiazole derivatives have been used as substrates in catalytic processes to yield various products. For instance, they have been involved in protodeboronation reactions to provide compounds with potential pharmaceutical applications .

Antimicrobial and Antibacterial Properties

Compounds derived from 1,2,4-triazoles and oxadiazoles have shown a wide spectrum of activities including antimicrobial and antibacterial properties. These properties make them valuable in the development of new drugs and treatments .

Anti-Infective Agents

Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents with activities such as anti-bacterial, anti-viral, and anti-leishmanial. These compounds are important for developing treatments against various infections .

Agricultural Applications

The derivatives of 1,2,4-oxadiazole exhibit a broad spectrum of agricultural biological activities. They are being explored for their potential as efficient and low-risk chemical pesticides to combat plant diseases that threaten food security .

Chemical Functionalization

The functionalization of 1,2,4-oxadiazoles is a key synthetic route for obtaining various derivatives including oxadiazolium salts. These functionalized compounds have potential applications in various fields including materials science and pharmaceuticals .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . Therefore, the future directions in this field could involve exploring new synthetic methods and potential applications for these compounds.

properties

IUPAC Name

4-butoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-3-4-9-20-13-7-5-12(6-8-13)15(19)16-10-14-17-11(2)18-21-14/h5-8H,3-4,9-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRCHECRAUFGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

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